3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
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Overview
Description
3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 4-butoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 3,5-dibromo-4-butoxyphenol.
Coupling Reaction: The brominated product is then coupled with 4-hydroxy-2-oxochromen-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dibromo-4-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
- 3-[(3,5-Dibromo-4-ethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Uniqueness
Compared to similar compounds, 3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one may exhibit unique properties due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C29H22Br2O7 |
---|---|
Molecular Weight |
642.3 g/mol |
IUPAC Name |
3-[(3,5-dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C29H22Br2O7/c1-2-3-12-36-27-18(30)13-15(14-19(27)31)22(23-25(32)16-8-4-6-10-20(16)37-28(23)34)24-26(33)17-9-5-7-11-21(17)38-29(24)35/h4-11,13-14,22,32-33H,2-3,12H2,1H3 |
InChI Key |
CUURHTXOLVRPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br |
Origin of Product |
United States |
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